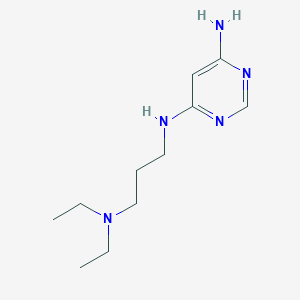

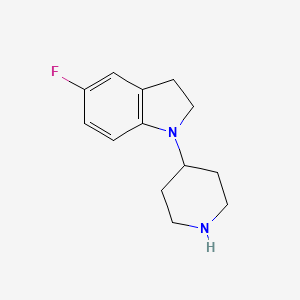

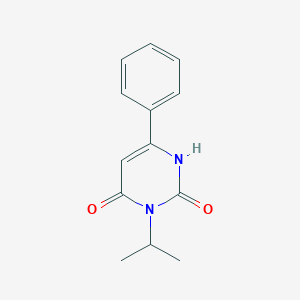

![molecular formula C8H4ClIN2O B1469537 6-氯-3-碘咪唑并[1,2-a]吡啶-5-甲醛 CAS No. 1414864-07-5](/img/structure/B1469537.png)

6-氯-3-碘咪唑并[1,2-a]吡啶-5-甲醛

描述

“6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde” is a chemical compound with the molecular formula C7H4ClIN2. It has a molecular weight of 278.48 . This compound is typically stored in a dark, dry place at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as “6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde”, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Molecular Structure Analysis

The InChI code for “6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde” is 1S/C7H4ClIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H . This code provides a unique identifier for the molecular structure of the compound.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The chemical reactions involved in the synthesis of these compounds have been categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Physical And Chemical Properties Analysis

“6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde” is a solid compound . It is stored at temperatures between 2-8°C in a dark, dry place .

科学研究应用

镇痛和抗炎应用

6-氯-3-碘咪唑并[1,2-a]吡啶-5-甲醛: 已被研究其潜在的镇痛和抗炎特性。 咪唑并吡啶类化合物已被证明作为非甾体抗炎药有效 。这表明我们感兴趣的化合物可以开发成一种用于治疗疼痛和炎症的药物,有可能为关节炎或急性损伤等疾病提供新的治疗选择。

抗抑郁作用

研究表明,某些咪唑并吡啶类化合物具有抗抑郁活性 。通过探索6-氯-3-碘咪唑并[1,2-a]吡啶-5-甲醛所影响的生化途径,科学家们可以潜在地开发出通过新机制起作用的新型抗抑郁药物,为对现有治疗没有反应的患者提供替代方案。

心血管治疗

已知咪唑并吡啶衍生物具有强心和抗心律失常作用 。6-氯-3-碘咪唑并[1,2-a]吡啶-5-甲醛可以作为合成化合物的前体,这些化合物有助于通过改善心肌收缩或稳定心律来治疗各种心血管疾病。

胃肠道治疗

一些咪唑并吡啶类化合物以其抗分泌活性而闻名,这在治疗胃肠道疾病中可能是有益的 。6-氯-3-碘咪唑并[1,2-a]吡啶-5-甲醛可能用于开发减少胃酸分泌的药物,有助于治疗胃食管反流病 (GERD) 等疾病。

降压药

该化合物可以作为创建血管紧张素 II 受体拮抗剂的基础,血管紧张素 II 受体拮抗剂已知具有降压活性 。此类药物可能在高血压的管理中具有价值,为控制高血压提供不同的方法。

抗病毒和抗菌特性

咪唑并吡啶骨架与抗病毒和抗菌活性有关 。因此,6-氯-3-碘咪唑并[1,2-a]吡啶-5-甲醛可能有助于合成针对各种病毒感染和耐药菌株的新药。

癌症研究中的细胞毒性

具有类似结构的化合物已显示出细胞毒性活性,使其成为癌症研究的关注对象 。通过研究6-氯-3-碘咪唑并[1,2-a]吡啶-5-甲醛,研究人员可以开发出选择性靶向癌细胞的新型化疗药物。

农业应用

咪唑并吡啶类化合物已被用于农业,用于处理阔叶植物的枝条以及控制啮齿动物 。6-氯-3-碘咪唑并[1,2-a]吡啶-5-甲醛可能潜在地被修饰以增强这些应用,从而有助于更有效的农业实践。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

未来方向

Recent research has focused on providing comprehensive highlights of the recent synthetic pathways of imidazo[1,2-a]pyridines . The aim is to improve the ecological impact of the classical schemes. The overview of the most efficient and widely applied modern methods is organized into sections covering the main metal-free methods structured by the type of the reacting species . This will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and address all frequent challenges associated with the reported methods .

属性

IUPAC Name |

6-chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2O/c9-5-1-2-8-11-3-7(10)12(8)6(5)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWOFNXNBGAWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C(=C1Cl)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201196092 | |

| Record name | Imidazo[1,2-a]pyridine-5-carboxaldehyde, 6-chloro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201196092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1414864-07-5 | |

| Record name | Imidazo[1,2-a]pyridine-5-carboxaldehyde, 6-chloro-3-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414864-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyridine-5-carboxaldehyde, 6-chloro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201196092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

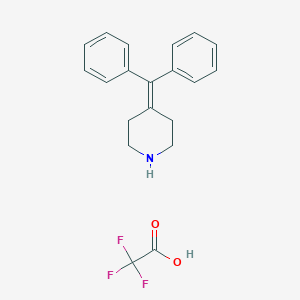

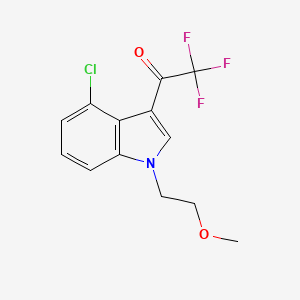

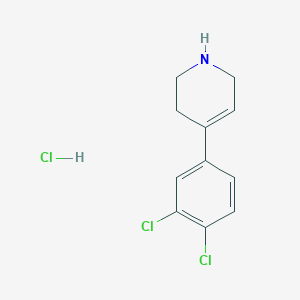

![3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1469456.png)

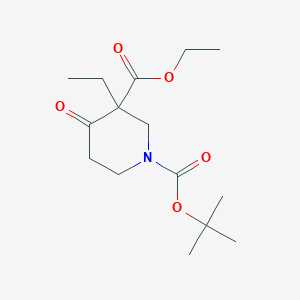

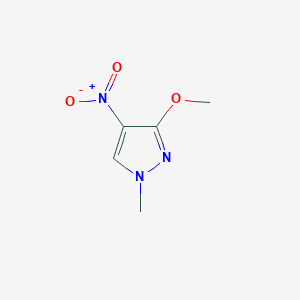

![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1469466.png)